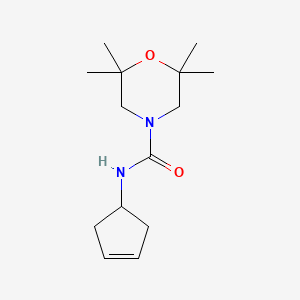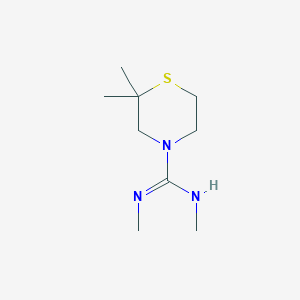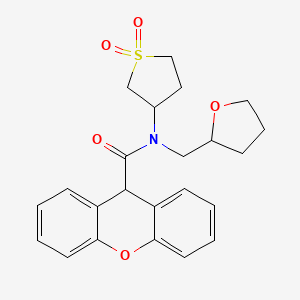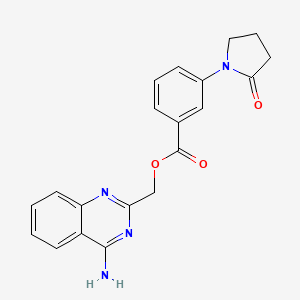
N-cyclopent-3-en-1-yl-2,2,6,6-tetramethylmorpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopent-3-en-1-yl-2,2,6,6-tetramethylmorpholine-4-carboxamide, commonly known as CTM or cyclothiazomycin, is a naturally occurring cyclic tetramic acid antibiotic. It was first isolated from the fermentation broth of Streptomyces sp. JCM9888 in 1995. CTM has been found to exhibit potent antibacterial activity against a wide range of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as some gram-negative bacteria.
Wirkmechanismus
CTM inhibits the enzyme MurB by binding to its active site and blocking the formation of UDP-N-acetylmuramic acid, a key intermediate in the biosynthesis of peptidoglycan. This leads to the inhibition of cell wall biosynthesis and ultimately bacterial cell death.
Biochemical and Physiological Effects:
CTM has been found to exhibit low toxicity in vitro and in vivo. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life in the body. CTM has been found to accumulate in the liver, kidney, and lung tissues, indicating its potential for the treatment of systemic bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
CTM has several advantages for lab experiments, including its potent antibacterial activity, low toxicity, and good pharmacokinetic properties. However, its limited solubility in water and organic solvents can make it difficult to use in certain experimental settings. Additionally, its high cost and limited availability can be a limitation for some research groups.
Zukünftige Richtungen
There are several potential future directions for research on CTM. One area of interest is the development of CTM derivatives with improved pharmacokinetic properties and antibacterial activity. Another area of interest is the investigation of CTM's potential for the treatment of other bacterial infections, such as tuberculosis and pneumonia. Additionally, the synergistic activity of CTM with other antibiotics could be further explored to develop more effective treatment regimens for bacterial infections.
Synthesemethoden
The synthesis of CTM has been reported by several research groups. One of the most commonly used methods involves the condensation of cyclopentenone with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) followed by amination with morpholine and subsequent carboxylation. This method has been optimized to yield CTM in high purity and yield.
Wissenschaftliche Forschungsanwendungen
CTM has been extensively studied for its antibacterial activity and mechanism of action. It has been found to inhibit bacterial cell wall biosynthesis by targeting the enzyme MurB, which is involved in the synthesis of peptidoglycan, a major component of the bacterial cell wall. CTM has also been shown to exhibit synergistic activity with other antibiotics, such as β-lactams and vancomycin, against N-cyclopent-3-en-1-yl-2,2,6,6-tetramethylmorpholine-4-carboxamide.
Eigenschaften
IUPAC Name |
N-cyclopent-3-en-1-yl-2,2,6,6-tetramethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-13(2)9-16(10-14(3,4)18-13)12(17)15-11-7-5-6-8-11/h5-6,11H,7-10H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGRWZNJZAQVCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)(C)C)C(=O)NC2CC=CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid](/img/structure/B7680227.png)
![(2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7680233.png)
![(2S)-3-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]propanoic acid](/img/structure/B7680236.png)
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-[(3-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B7680253.png)

![2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7680260.png)


![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[2-(3-phenylphenyl)ethyl]urea](/img/structure/B7680273.png)
![N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7680284.png)
![5-methyl-2-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7680319.png)
![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B7680327.png)

